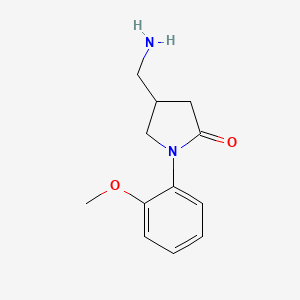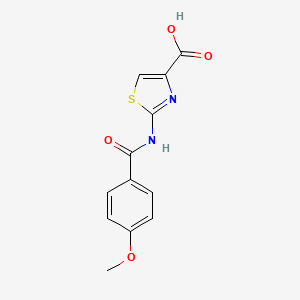
2-(4-Methoxybenzamido)-1,3-thiazole-4-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxybenzamido)-1,3-thiazole-4-carboxylic acid is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the benzene ring and an amide linkage to the thiazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxybenzoic acid and thiazole-4-carboxylic acid.
Amide Coupling: The carboxylic acid group of 4-methoxybenzoic acid is activated, often using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride. This acid chloride is then reacted with thiazole-4-carboxylic acid in the presence of a base such as triethylamine (Et₃N) to form the amide bond.
Purification: The resulting compound is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and automated systems to ensure consistency and efficiency. Large-scale reactions are carefully monitored to maintain optimal reaction conditions and maximize yield.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers or thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
2-(4-Methoxybenzamido)-1,3-thiazole-4-carboxylic acid has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-(4-Methoxybenzamido)-1,3-thiazole-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological system .
相似化合物的比较
2-(4-Methoxybenzamido)benzoic acid: Similar structure but with a different heterocyclic ring.
2-(4-Methoxybenzamido)acetic acid: Similar amide linkage but with a different carboxylic acid derivative.
Uniqueness: 2-(4-Methoxybenzamido)-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of the thiazole ring and the methoxy group, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-18-8-4-2-7(3-5-8)10(15)14-12-13-9(6-19-12)11(16)17/h2-6H,1H3,(H,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKOJIJZEUENNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
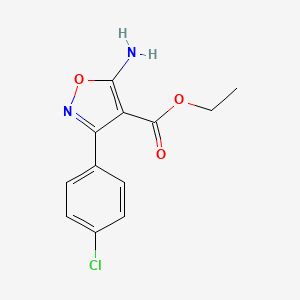
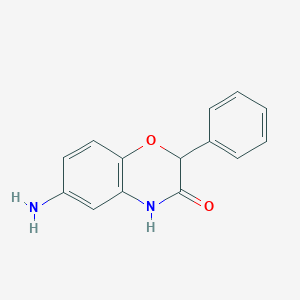
![(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic](/img/structure/B7841918.png)
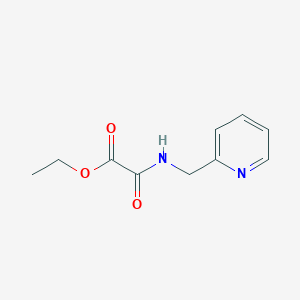
![2-[4-(N-methyl-2-phenylacetamido)phenyl]acetic acid](/img/structure/B7841935.png)
![2-{3-Benzylimidazo[1,5-a]pyridin-1-yl}aceticacid](/img/structure/B7841946.png)
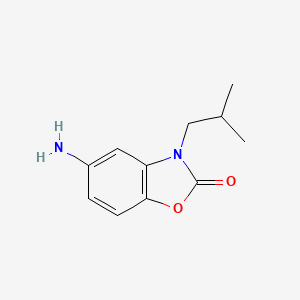
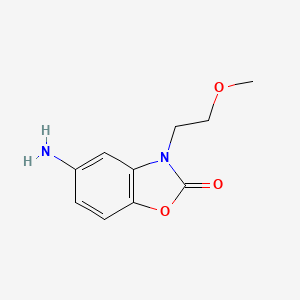
![2-Hydroxy-5-[(5-nitropyridin-2-yl)amino]benzoic acid](/img/structure/B7841960.png)
![4-[Cyclohexyl(methyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7841968.png)
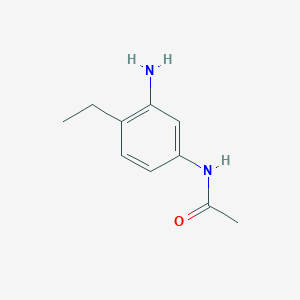
![[4-(4-Bromophenyl)phenyl]methanamine hydrochloride](/img/structure/B7841986.png)
![4-(Aminomethyl)-1-[2-(3-chlorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B7841994.png)
